2-Isopropenylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

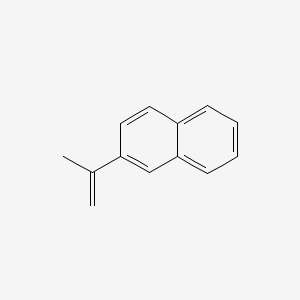

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCUXNXTHQXICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190600 | |

| Record name | 2-(1-Methylvinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-23-4 | |

| Record name | 2-Isopropenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylvinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylvinyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68AE3SV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-isopropenylnaphthalene chemical structure and properties

An In-depth Technical Guide to 2-Isopropenylnaphthalene: Structure, Properties, and Applications

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a vinyl monomer of significant interest in polymer chemistry and as a potential building block in organic synthesis and drug discovery. The document elucidates the chemical structure, physicochemical properties, synthesis methodologies, and polymerization behavior of this compound. Emphasis is placed on the causality behind experimental choices and the self-validating nature of described protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile naphthalene derivative.

Introduction: The Naphthalene Scaffold and the Vinyl Moiety

The naphthalene ring system is a well-established pharmacophore found in numerous bioactive compounds and materials.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of molecules with tailored electronic and steric properties. The introduction of an isopropenyl group at the 2-position of the naphthalene ring affords this compound, a monomer that combines the aromatic character of naphthalene with the reactivity of a vinyl group, making it a valuable precursor for a range of polymeric materials.[3]

This guide delves into the core characteristics of this compound, offering insights into its synthesis, characterization, and potential applications, particularly in the realm of polymer science.

Chemical Structure and Identification

This compound is an aromatic hydrocarbon with the chemical formula C₁₃H₁₂. The structure consists of a naphthalene ring substituted with an isopropenyl group at the C-2 position.

Systematic IUPAC Name: 2-(prop-1-en-2-yl)naphthalene

Key Identifiers:

-

CAS Number: 3710-23-4[4]

-

Molecular Weight: 168.24 g/mol [4]

-

Canonical SMILES: C=C(C)C1=CC2=CC=CC=C2C=C1

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. These characteristics are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| Appearance | Solid | [3] |

| Melting Point | 55 °C | [4] |

| Boiling Point | 281.2 °C at 760 mmHg | [4] |

| Density | 0.993 g/cm³ | [4] |

| Molecular Formula | C₁₃H₁₂ | [4] |

| Molecular Weight | 168.24 g/mol | [4] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the isopropenyl group (two singlets or narrow doublets in the 5.0-5.5 ppm region) and a singlet for the methyl protons (around 2.2-2.4 ppm). The aromatic protons of the naphthalene ring will appear as a complex multiplet pattern in the 7.3-8.0 ppm region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the sp² carbons of the vinyl group (around 115 ppm for the CH₂ and 145 ppm for the quaternary carbon) and the methyl carbon (around 22 ppm). The ten aromatic carbons of the naphthalene ring will resonate in the 125-135 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C stretching of the vinyl group at approximately 1630 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The spectrum will also show characteristic bands for the aromatic ring in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, indicative of the substitution pattern on the naphthalene ring.[5]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the dehydration of the corresponding tertiary alcohol or a Wittig reaction starting from 2-acetylnaphthalene.

Synthesis via Dehydration of 2-(2-Naphthyl)-2-propanol

This is a classic and efficient method for the preparation of this compound. The precursor alcohol, 2-(2-naphthyl)-2-propanol, can be synthesized via a Grignard reaction between 2-acetylnaphthalene and a methylmagnesium halide.

Experimental Protocol: Synthesis of 2-(2-Naphthyl)-2-propanol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: A solution of methyl iodide or methyl bromide in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed.

-

Addition of Ketone: A solution of 2-acetylnaphthalene in dry diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

-

Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional period at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(2-naphthyl)-2-propanol.

Experimental Protocol: Dehydration to this compound

-

Reaction Setup: The crude 2-(2-naphthyl)-2-propanol is placed in a round-bottom flask with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, iodine, or potassium bisulfate).

-

Dehydration: The mixture is heated under vacuum. The product, this compound, is distilled as it is formed.

-

Purification: The collected distillate can be further purified by recrystallization or a second distillation under reduced pressure to yield pure this compound.[3]

Causality Behind Experimental Choices: The use of an inert atmosphere and dry solvents in the Grignard reaction is critical to prevent the quenching of the highly reactive organometallic reagent. The dehydration is performed under vacuum to facilitate the removal of the product and shift the equilibrium towards the alkene, while the use of a mild acid catalyst minimizes potential side reactions.

Synthesis via Wittig Reaction

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds.[6][7][8][9] In this case, 2-acetylnaphthalene is reacted with a phosphorus ylide to form this compound.

Experimental Protocol: Wittig Synthesis of this compound

-

Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and form the ylide (methylenetriphenylphosphorane).

-

Wittig Reaction: A solution of 2-acetylnaphthalene in dry THF is added dropwise to the ylide solution at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent evaporated. The crude product is then purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

DOT Diagram: Wittig Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Polymerization of this compound

This compound is a valuable monomer for the synthesis of polymers with high thermal stability and specific optical properties due to the bulky, aromatic naphthalene side group. It can undergo polymerization via various mechanisms, with anionic polymerization being a well-studied route.[3]

Anionic Polymerization

Anionic polymerization of this compound allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[3][10] This "living" polymerization technique enables the preparation of block copolymers and other complex macromolecular architectures.[11]

Experimental Protocol: Anionic Polymerization of this compound

-

Monomer and Solvent Purification: this compound is purified by distillation under vacuum.[3] The polymerization solvent, typically an aprotic solvent like toluene or tetrahydrofuran (THF), must be rigorously dried and deoxygenated.

-

Initiation: The polymerization is initiated by the addition of an organolithium initiator, such as sec-butyllithium, to the monomer solution at a controlled temperature.[3] The reaction is carried out under a high-vacuum or inert atmosphere to exclude moisture and oxygen, which would terminate the living anionic chain ends.

-

Propagation: The polymerization proceeds via the sequential addition of monomer units to the growing polymer chain. The reaction is typically very fast.

-

Termination: The living polymer chains can be terminated by the addition of a proton source, such as methanol, or functionalized by reacting with electrophiles like ethylene oxide or carbon dioxide.

-

Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.

DOT Diagram: Anionic Polymerization Workflow

Caption: General workflow for the anionic polymerization of this compound.

Free Radical Polymerization

While less controlled than anionic polymerization, free radical polymerization offers a more versatile and less stringent method for polymerizing this compound.[12][13][14] This method typically employs a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Applications and Future Perspectives

Polymer Science

The primary application of this compound is in the synthesis of polymers. Poly(this compound) exhibits a high glass transition temperature and good thermal stability, making it a candidate for specialty plastics and high-performance materials. Its unique refractive index and optical properties also make it of interest for optical applications.

Organic Synthesis

As a bifunctional molecule, this compound can serve as a versatile building block in organic synthesis. The vinyl group can undergo a variety of chemical transformations, such as hydrogenation, oxidation, and addition reactions, while the naphthalene ring can be functionalized through electrophilic aromatic substitution.

Drug Development

While there is limited direct research on the biological activity of this compound itself, the naphthalene scaffold is present in many approved drugs.[1] The introduction of the isopropenyl group provides a handle for further chemical modification, allowing for the synthesis of a library of novel naphthalene derivatives. These derivatives could be screened for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, leveraging the known pharmacological potential of the naphthalene core.[2][15]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable monomer and synthetic intermediate with significant potential in polymer chemistry and medicinal chemistry. Its synthesis can be reliably achieved through established organic reactions, and its polymerization, particularly via anionic methods, allows for the creation of well-defined polymeric materials. Future research into the biological activities of this compound derivatives may unveil new therapeutic applications for this versatile molecule.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ijirt.org [ijirt.org]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. This compound [myskinrecipes.com]

- 5. This compound(3710-23-4) IR Spectrum [chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 12. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 13. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. swaminathansivaram.in [swaminathansivaram.in]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Isopropenylnaphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropenylnaphthalene is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its unique structure, featuring a naphthalene core appended with a reactive isopropenyl group, makes it a valuable precursor for a variety of chemical transformations and polymerizations. This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, synthesis methodologies, and current applications, with a particular focus on its relevance to researchers in drug discovery and polymer chemistry.

Core Identifiers and Chemical Structure

A precise understanding of a compound's identifiers is fundamental for accurate research and communication. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 3710-23-4 |

| IUPAC Name | 2-prop-1-en-2-ylnaphthalene |

| Molecular Formula | C₁₃H₁₂ |

| Molecular Weight | 168.23 g/mol [1] |

| Synonyms | 2-(1-Methylvinyl)naphthalene, 2-(2-Naphthyl)propene, 2-(1-Methylethenyl)naphthalene[2] |

| InChI | InChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 |

| InChIKey | ANCUXNXTHQXICN-UHFFFAOYSA-N |

| SMILES | CC(=C)C1=CC2=CC=CC=C2C=C1 |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and potential applications.

| Property | Value |

| Appearance | White to orange to green powder or crystals[2][3] |

| Melting Point | 55 °C[2] |

| Boiling Point | 155 °C at 11 mmHg[2][4] |

| Density (Predicted) | 0.993 ± 0.06 g/cm³[2] |

| Solubility | Soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are the Wittig reaction starting from 2-acetylnaphthalene and the dehydration of 2-(2-naphthyl)-2-propanol.

Synthesis via the Wittig Reaction

The Wittig reaction is a robust and widely employed method for the formation of alkenes from carbonyl compounds.[5][6] This approach offers excellent control over the position of the newly formed double bond.

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Protocol Outline:

-

Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous ether solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at a low temperature to deprotonate the phosphonium salt, forming the reactive methylenetriphenylphosphorane (the Wittig reagent).

-

Reaction with Ketone: A solution of 2-acetylnaphthalene in the same anhydrous solvent is then slowly added to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography, to yield pure this compound.

The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.[7]

Synthesis via Dehydration of 2-(2-Naphthyl)-2-propanol

Another common method involves the acid-catalyzed dehydration of the tertiary alcohol, 2-(2-naphthyl)-2-propanol. This elimination reaction proceeds readily to form the stable alkene product.

Caption: Synthesis of this compound via alcohol dehydration.

Experimental Protocol Outline:

-

Grignard Reaction: The precursor alcohol, 2-(2-naphthyl)-2-propanol, is first synthesized by the reaction of 2-acetylnaphthalene with a methyl Grignard reagent (e.g., methylmagnesium bromide).

-

Dehydration: The resulting alcohol is then heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[8][9]

-

Purification: The alkene product is isolated from the reaction mixture, typically by distillation or chromatography.

Applications of this compound

The reactivity of the isopropenyl group, coupled with the properties of the naphthalene scaffold, makes this compound a versatile building block in several fields.

Polymer Science

This compound serves as a monomer in anionic polymerization processes.[10] The resulting poly(this compound) has distinct physical properties. Due to steric hindrance, this compound undergoes equilibrium polymerization, a characteristic it shares with other isopropenyl aryl monomers.[10] The naphthalene-based polymers are being explored for various applications, including as catalytic supports.

Medicinal Chemistry and Drug Development

The naphthalene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its rigid, bicyclic aromatic structure that provides a versatile scaffold for interacting with biological targets.[11] Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13]

While this compound itself is not typically the final active pharmaceutical ingredient, its chemical structure is a valuable synthon for the synthesis of more complex, biologically active molecules. The isopropenyl group can be readily functionalized or serve as a handle for further molecular elaboration, allowing for the construction of novel naphthalene-containing compounds for screening in drug discovery programs. For instance, naphthalene-chalcone hybrids have been synthesized and evaluated for their antimicrobial and anticancer activities.[12]

Safety and Handling

Hazard Identification:

-

GHS Classification: May cause an allergic skin reaction and serious eye irritation. It is also considered very toxic to aquatic life with long-lasting effects.[14]

Precautionary Measures:

-

Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Handle in a well-ventilated area to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, as well as distinct signals for the vinyl protons and the methyl group of the isopropenyl substituent.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbon atoms of the naphthalene core and the isopropenyl group, providing further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, as well as C=C stretching of the isopropenyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern.

Conclusion

This compound is a compound with significant potential in both materials science and as a building block in medicinal chemistry. Its synthesis is well-established, with the Wittig reaction and alcohol dehydration being prominent methods. The reactivity of its isopropenyl group allows for its incorporation into polymers and as a versatile intermediate for the synthesis of complex organic molecules. For researchers in drug development, the naphthalene scaffold offers a proven platform for the design of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in these and other emerging applications.

References

-

PubChem. 2-Isopropylnaphthalene | C13H14 | CID 16238. [Link]

-

Anionic polymerization and polymer properties of this compound and 2-vinylnaphthalene. Polymer. [Link]

-

PubChem. This compound | C13H12 | CID 77301. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

Study.com. What is the product in the acid-catalyzed dehydration of 2-methyl-2-propanol? [Link]

-

Chemistry LibreTexts. D. The Dehydration of Propan-2-ol. [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-ISOPROPYLNAPHTHALENE(2027-17-0) 13C NMR [m.chemicalbook.com]

- 3. Naphthalene, 2-(1-methylethyl)- [webbook.nist.gov]

- 4. Naphthalene, 2-(1-methylethyl)- [webbook.nist.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. 2-Isopropylnaphthalene | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Isopropenylnaphthalene Monomer

Sources

- 1. Alkene synthesis by reductive elimination [organic-chemistry.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. US2240764A - Distillation of vinyl aromatic compounds - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. US2270184A - Method of purifying vinyl aromatic resins - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO1997002224A1 - Vinylaromatic and cyclic aliphatic monomer purification process - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Catalytic Oxidation of Naphthalene and Polycyclic Arenes by Iron(III) TAML/H2O2 in Water Aiming at Their Efficient Removal from Aqua Natural Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Iron-catalyzed dehydrogenation reactions and their applications in sustainable energy and catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 18. DEHYDROGENATION OF METHYLBUTENES IN THE PRESENCE OF IRONOXIDE CATALYSTS PROMOTED BY CERIUM COMPOUNDS | Processes of Petrochemistry and Oil Refining [ppor.az]

- 19. MOF-Derived Iron Catalysts for Nonoxidative Propane Dehydrogenation (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Poly(2-isopropenylnaphthalene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-isopropenylnaphthalene) (P2IPN) is a vinyl polymer distinguished by its bulky, aromatic naphthalene side groups. This unique chemical architecture imparts a specific set of physical and chemical properties, including a high glass transition temperature and distinct solubility characteristics, making it a material of interest for specialized applications. This technical guide provides a comprehensive overview of the synthesis, and the physical and chemical properties of P2IPN. It is intended to serve as a detailed resource for researchers and professionals exploring the potential of this polymer in various fields, including advanced materials and drug development.

Introduction

Poly(this compound) is a synthetic polymer that belongs to the family of poly(vinylaromatic)s. Its structure, characterized by a saturated hydrocarbon backbone with pendant naphthalene rings, gives rise to a combination of properties that differentiate it from more common polymers like polystyrene. The steric hindrance and rigidity imposed by the isopropenylnaphthalene monomer unit significantly influence the polymer's chain mobility, leading to a high glass transition temperature. This guide delves into the key attributes of P2IPN, from its synthesis to its detailed physical and chemical characteristics, providing a foundational understanding for its potential application and further research.

Synthesis of Poly(this compound)

The polymerization of this compound can be achieved through several methods, including anionic, cationic, and free-radical polymerization. The choice of method significantly impacts the resulting polymer's molecular weight, polydispersity, and microstructure.

Anionic Polymerization

Anionic polymerization is a well-controlled method for synthesizing P2IPN with a predictable molecular weight and narrow molecular weight distribution.[1] This "living" polymerization technique allows for the synthesis of well-defined polymer architectures.

-

Initiators: Organolithium compounds, such as sec-butyllithium, are commonly used as initiators.[1]

-

Solvents: The choice of solvent is crucial. While polymerization can be initiated in nonpolar solvents like cyclohexane, the polymer may precipitate. Toluene is a more suitable solvent for maintaining solubility throughout the polymerization process.[1] The use of polar solvents like tetrahydrofuran (THF) can affect the polymerization equilibrium.[1]

-

Mechanism: The polymerization proceeds via the initiation of the this compound monomer by the organolithium initiator, forming a carbanionic propagating species. The bulky naphthalene group provides steric hindrance, which can influence the polymerization kinetics. The propagation continues until all the monomer is consumed, and the living polymer chains can be terminated by a quenching agent.

Caption: Anionic polymerization workflow for poly(this compound).

Cationic Polymerization

Cationic polymerization of this compound can be initiated by Lewis acids or protonic acids.[2][3] This method is sensitive to impurities and reaction conditions.

-

Initiators: Lewis acids such as boron trifluoride (BF₃) or tin(IV) chloride (SnCl₄), often in the presence of a co-initiator like water, can initiate the polymerization.[2]

-

Mechanism: The initiator generates a carbocation from the monomer, which then propagates by adding to other monomer units. Chain transfer and termination reactions are common in cationic polymerization, which can lead to a broader molecular weight distribution compared to anionic polymerization.

Caption: Cationic polymerization workflow for poly(this compound).

Free-Radical Polymerization

Free-radical polymerization offers a more versatile and less stringent method for polymerizing this compound.

-

Initiators: Common radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used.[4]

-

Mechanism: The polymerization is initiated by the thermal decomposition of the initiator to form free radicals. These radicals then add to the monomer, initiating a chain reaction. The polymerization proceeds until the growing radical chains are terminated by combination or disproportionation.[5]

Caption: Free-radical polymerization workflow for poly(this compound).

Physical Properties

The physical properties of P2IPN are largely dictated by its bulky and rigid naphthalene side groups.

| Property | Value | Reference |

| Density | 1.105 g/cm³ | [1] |

| Glass Transition Temperature (Tg) | ~208 °C | [1] |

| Solubility Parameter | 9.2 (cal/cm³)1/2 | [1] |

Solubility

Poly(this compound) exhibits selective solubility. It is generally soluble in good solvents for aromatic polymers.

-

Soluble in: Toluene, Tetrahydrofuran (THF), Chloroform.[1][6]

-

Insoluble in: Cyclohexane, Methanol, Ethanol, Water, Hexanes.[1][6]

The solubility parameter of 9.2 (cal/cm³)¹/² suggests that it is slightly more polar than polystyrene.[1] This difference in polarity contributes to its insolubility in nonpolar solvents like cyclohexane.[1]

Molecular Weight and Distribution

The molecular weight and polydispersity index (PDI) of P2IPN are highly dependent on the polymerization method. Anionic polymerization can yield polymers with a narrow PDI, typically below 1.1, while free-radical and cationic polymerizations often result in broader distributions. Gel permeation chromatography (GPC) is the standard technique for determining these properties.[7][8]

Thermal Properties

Poly(this compound) has a high glass transition temperature of approximately 208 °C.[1] This is significantly higher than that of polystyrene (around 100 °C) and is attributed to the restricted chain mobility caused by the bulky naphthalene side groups.

Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of P2IPN. The decomposition of polymers typically occurs at elevated temperatures, and the onset of degradation for P2IPN is expected to be in a range similar to other vinyl aromatic polymers.[9] The degradation mechanism likely involves random chain scission at higher temperatures.

Chemical Properties

The chemical properties of P2IPN are primarily defined by the hydrocarbon backbone and the aromatic naphthalene side chains. The polymer is generally stable under normal conditions. The naphthalene rings can undergo electrophilic substitution reactions, although the steric hindrance from the polymer backbone may reduce their reactivity compared to the free monomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of P2IPN.

-

¹H NMR: The spectrum would show broad signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the naphthalene ring, and broad signals in the aliphatic region (approximately 1.0-2.5 ppm) for the backbone and methyl protons.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons of the naphthalene ring and the aliphatic carbons of the polymer backbone and methyl groups.

Optical Properties

The naphthalene chromophore in P2IPN governs its optical properties.

-

UV-Vis Absorption: The polymer is expected to exhibit strong absorption in the ultraviolet region due to the π-π* transitions of the naphthalene rings.

-

Fluorescence: Naphthalene-containing compounds are known to be fluorescent. P2IPN in solution is expected to show fluorescence emission when excited at an appropriate UV wavelength.

Experimental Protocols

Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity via anionic polymerization.

Materials:

-

This compound (2-IPN), purified

-

Toluene, anhydrous

-

sec-Butyllithium (in cyclohexane), standardized solution

-

Methanol, anhydrous

-

Nitrogen gas, high purity

-

Schlenk line and glassware

Procedure:

-

All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of nitrogen.

-

A solution of 2-IPN in toluene is prepared in a Schlenk flask and purged with nitrogen.

-

The flask is cooled to the desired polymerization temperature (e.g., 0 °C).

-

A calculated amount of sec-butyllithium initiator is added dropwise via syringe. The solution should develop a characteristic color indicating the formation of the living anionic species.[1]

-

The reaction is allowed to proceed for a specified time to ensure complete monomer conversion.

-

The polymerization is terminated by the addition of a small amount of degassed methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum.

Characterization by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized P2IPN.

Materials and Equipment:

-

GPC system with a refractive index (RI) detector

-

GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)

-

Tetrahydrofuran (THF), HPLC grade

-

Polystyrene standards for calibration

-

P2IPN sample

Procedure:

-

Prepare a calibration curve using a series of narrow PDI polystyrene standards.

-

Dissolve a known concentration of the P2IPN sample in THF.

-

Filter the sample solution through a 0.45 µm filter.

-

Inject the sample solution into the GPC system.

-

Elute the sample with THF at a constant flow rate.

-

Record the chromatogram from the RI detector.

-

Calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.[7][8]

Potential Applications

The high glass transition temperature and aromatic nature of poly(this compound) suggest its potential use in applications requiring high thermal stability and specific optical or dielectric properties. These could include:

-

High-performance plastics: As a component in blends or copolymers to enhance the thermal stability of other polymers.

-

Optical materials: The high refractive index associated with the naphthalene groups could make it suitable for certain optical applications.

-

Dielectric materials: The low polarity of the hydrocarbon backbone combined with the polarizable aromatic rings suggests potential for use in low-dielectric-constant materials for microelectronics.[10][11][12]

Conclusion

Poly(this compound) is a specialty polymer with a unique combination of properties stemming from its bulky aromatic side groups. Its high glass transition temperature, specific solubility profile, and potential for controlled synthesis via anionic polymerization make it a subject of academic and industrial interest. Further research into its optical and electrical properties, as well as its performance in various applications, is warranted to fully explore the potential of this intriguing material.

References

[1] Cunningham, R. E., & Colvin, H. A. (1992). Anionic polymerization and polymer properties of this compound and 2-vinylnaphthalene. Polymer, 33(23), 5073-5075. [10] Li, W., et al. (2023). Enhancing Dielectric and High-Temperature Energy Storage Capability for Benzoxazole Polymer Films Featuring Naphthalene Ring Blocks. ACS Applied Materials & Interfaces. [11] Wang, Y., et al. (2022). Research progress of low dielectric constant polymer materials. Journal of Materials Science: Materials in Electronics, 33(15), 11657-11673. [12] Ghodke, S. D., et al. (2025). Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups. ACS Applied Materials & Interfaces. [13] Natori, I., Natori, S., & Ogino, K. (2015). The rapid, living, anionic polymerization of 2-vinylnaphthalene at ambient temperature: Characterization of an n-butyllithium/tetrahydrofuran system in 1,2,3,4-tetrahydronaphthalene. Journal of Applied Polymer Science, 132(17). [7] Agilent Technologies. (2014). High Performance GPC Analysis for Reliable Polymer Characterization. [8] Impact Solutions. (2025). Molecular Weight Characterisation - The Use of GPC. [14] Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(1), 84-95. [9] Belton, D. (2020). Thermogravimetric Analysis – Decomposition of Polymers. YouTube. [15] Liu, H., Hu, Z., & Ji, X. (2024). Characterization by Gel Permeation Chromatography of the Molecular Weight of Supramolecular Polymers Generated by Forming Polyrotaxanes through the Introduction of External Stoppers. Chemistry – A European Journal, 30(16). [4] Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. [16] Schnepf, M. J., et al. (2017). Refractive index of (C2H4O)n (Polyvinyl alcohol, PVA). RefractiveIndex.INFO. [17] Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13C NMR SPECTROSCOPY. ISMAR. [2] Hammond, P. (2006). Cationic Polymerization. MIT OpenCourseWare. [18] Scribd. (n.d.). Cationic Polymerization Guide. [19] TA Instruments. (n.d.). Thermal Degradation and Combustion Properties of Most Popular Synthetic Biodegradable Polymers. [3] Wikipedia. (n.d.). Cationic polymerization. [20] Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide. [21] Pekcan, Ö. (2025). Fluorescence technique to study free-radical polymerization of 2-vinylnaphthalene. ResearchGate. [22] BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-propoxynaphthalene. [23] KLA. (n.d.). Filmetrics ® Refractive Index Database. [24] scipoly.com. (n.d.). Refractive Index of Polymers by Index. [25] ACS Publications. (2025). Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups. [26] ResearchGate. (2025). Dielectric Properties of Poly(ethylene terephthalate) and Poly(ethylene 2,6-naphthalate). [27] ResearchGate. (n.d.). Anionic polymerization of 2-vinylnaphthalene. Supporting Information For. (n.d.). University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. [28] Agilent. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. [29] Polymer Source. (n.d.). anionic process. [30] Polymer Source. (n.d.). Poly(2-vinyl naphthalene) Sample #: P11030C-2VN Structure. [31] Polymer Source. (n.d.). anionic process. [32] Cowie, J. M. G. (1991). Polymers: Chemistry and Physics of Modern Materials. Blackie. [33] Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [34] Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook. Wiley. [35] Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press. [36] Hogen-Esch, T. E., & Smid, J. (Eds.). (1972). Ions and Ion Pairs in Organic Reactions. Wiley-Interscience. [5] Fiveable. (n.d.). Free radical polymerization | Polymer Chemistry Class Notes. [37] Mialon, L., et al. (2010). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 15(3), 1846-1857. [38] ResearchGate. (n.d.). UV-vis absorption spectra of naphthalene-containing PI films. Scilit. (n.d.). Naphthalene solubility in selected organic solvent/water mixtures. Wikipedia. (n.d.). Refractive index and extinction coefficient of thin film materials. ResearchGate. (n.d.). Thermogravimetric analysis (a) TGA thermograms and (b) DTG curves of polyurethane foams. [6] Polymer Source. (n.d.). Poly(2-vinyl naphthalene). Journal of the American Chemical Society. (n.d.). Kinetics of Anionic Polymerization and Copolymerization of the Vinylnaphthalenes and Styrene. The Intramolecular Charge-Transfer Complexes. National Institutes of Health. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pslc.ws [pslc.ws]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. materials.uoi.gr [materials.uoi.gr]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Transparent, Ultrahigh-Refractive Index Polymer Film (n ∼1.97) with Minimal Birefringence (Δ n <0.0010) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ukaazpublications.com [ukaazpublications.com]

- 20. researchgate.net [researchgate.net]

- 21. warwick.ac.uk [warwick.ac.uk]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. agilent.com [agilent.com]

- 24. lcms.cz [lcms.cz]

- 25. researchgate.net [researchgate.net]

- 26. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 27. refractiveindex.info [refractiveindex.info]

- 28. kla.com [kla.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Refractive index and extinction coefficient of thin film materials - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. ethz.ch [ethz.ch]

- 34. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 35. forskning.ruc.dk [forskning.ruc.dk]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. scilit.com [scilit.com]

A Comprehensive Spectral Guide to 2-Isopropenylnaphthalene (C₁₃H₁₂)

Abstract

This technical guide provides a detailed spectral characterization of 2-isopropenylnaphthalene (CAS No. 3710-23-4), a key intermediate in polymer synthesis and organic chemistry.[1] For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By explaining the causality behind the spectral features and providing standardized protocols, this guide serves as an authoritative reference for the analytical validation of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₁₂ and a molecular weight of approximately 168.23 g/mol .[1][2] Its structure is defined by a naphthalene core substituted at the C2 position with an isopropenyl (1-methylvinyl) group. This combination of an extended aromatic system and an alkene functional group gives rise to a unique and highly characteristic spectral fingerprint.

The primary analytical objective is to confirm the presence and connectivity of these distinct structural motifs:

-

Naphthalene Ring System: A bicyclic aromatic structure with seven distinct proton environments and ten unique carbon environments.

-

Isopropenyl Group: Comprising a vinylic methylene group (=CH₂), a quaternary vinyl carbon, and a methyl group (-CH₃).

The relationship between these structural features and the analytical techniques discussed herein is fundamental. NMR spectroscopy elucidates the precise electronic environment and connectivity of each carbon and hydrogen atom. IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies. Mass spectrometry validates the molecular weight and reveals structural information through predictable fragmentation patterns.

Caption: Numbering scheme for this compound used for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides a map of the carbon skeleton.

¹H NMR Spectral Analysis

The proton NMR spectrum provides definitive evidence for the key structural components. The aromatic region (7.4-8.0 ppm) is complex due to the multiple, coupled protons on the naphthalene ring. The vinyl and methyl protons of the isopropenyl group, however, give rise to highly characteristic singlet or near-singlet resonances in the alkene and aliphatic regions, respectively.

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Aromatic (Naphthyl) | 7.40 - 7.95 | Multiplet (m) | 7H |

| Vinyl (=CH₂) | ~5.55 | Singlet (s) | 1H |

| Vinyl (=CH₂) | ~5.20 | Singlet (s) | 1H |

| Methyl (-CH₃) | ~2.25 | Singlet (s) | 3H |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is referenced from typical values for similar structures. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is crucial for confirming the presence of all 13 carbon atoms in unique electronic environments. The spectrum is characterized by a cluster of signals in the aromatic region, two distinct signals for the isopropenyl alkene carbons, and a single upfield signal for the methyl carbon.

| Signal Assignment | Chemical Shift (δ) (ppm) | Carbon Type |

| Naphthyl (Aromatic) | 124 - 135 | 10 C (CH & Quaternary) |

| Isopropenyl (Cα) | ~145 | Quaternary C= |

| Isopropenyl (Cβ) | ~115 | CH₂= |

| Methyl (Cγ) | ~22 | CH₃ |

| Note: Data referenced from spectral information available on PubChem and SpectraBase.[1] |

Experimental Protocol: NMR Acquisition

The causality for this protocol is to achieve high-resolution spectra suitable for unambiguous structural assignment and purity analysis. Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing properties for nonpolar aromatic compounds and its single, well-defined residual solvent peak.

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a 300 MHz (or higher) NMR spectrometer.[1]

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The spectrum of this compound is dominated by vibrations associated with its aromatic and alkene moieties.

IR Spectral Interpretation

The choice to analyze specific regions of the IR spectrum is based on their diagnostic power. The region above 3000 cm⁻¹ is indicative of C-H bonds on sp² carbons, while the region just below 3000 cm⁻¹ confirms sp³ C-H bonds. The 1500-1650 cm⁻¹ region is diagnostic for double bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3050 - 3080 | Medium | Aromatic & Vinylic C-H Stretch |

| 2920 - 2980 | Medium-Weak | Aliphatic (Methyl) C-H Stretch |

| ~1630 | Medium | Alkene C=C Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~890 | Strong | Vinylic C-H Out-of-Plane Bend |

| 750 - 820 | Strong | Aromatic C-H Out-of-Plane Bend |

| Note: Wavenumbers are approximate. Data is referenced from spectral information available on ChemicalBook.[2] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is selected as the preferred method for its simplicity, speed, and requirement for minimal sample preparation, making it a self-validating system for routine analysis.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and air-drying.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.

Analysis of the Mass Spectrum

The mass spectrum of this compound will show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight. The fragmentation is logically driven by the formation of stable carbocations.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule after the loss of one electron. For C₁₃H₁₂, the expected m/z is 168.

-

Base Peak: The most intense peak in the spectrum. The primary fragmentation pathway is the loss of a methyl radical (•CH₃), which has a mass of 15. This results in a highly stable napthyl-vinyl cation.

-

m/z = 168 - 15 = 153. This is predicted to be the base peak.

-

| m/z | Proposed Fragment | Identity | Relative Intensity |

| 168 | [C₁₃H₁₂]⁺ | Molecular Ion (M⁺) | High |

| 153 | [C₁₂H₉]⁺ | [M - CH₃]⁺ | 100% (Base Peak) |

| 128 | [C₁₀H₈]⁺ | Naphthalene radical cation | Medium |

| Note: Fragmentation data is based on established chemical principles and spectral data from ChemicalBook.[2] |

digraph "fragmentation_pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10];M [label="[C₁₃H₁₂]⁺˙\nm/z = 168\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₁₂H₉]⁺\nm/z = 153\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> F1 [label="- •CH₃"]; }

Caption: Primary fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal methodology for this analysis, as the gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer, ensuring the resulting mass spectrum is of a pure compound.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Interface Temperature: Set to 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature set to 230°C.

-

Mass Analyzer: Scan from m/z 40 to 300.

-

-

Injection and Acquisition: Inject 1 µL of the sample and begin data acquisition. The resulting total ion chromatogram (TIC) will show a peak for this compound, and the mass spectrum can be extracted from this peak.

Integrated Analysis and Conclusion

The cohesive interpretation of NMR, IR, and MS data provides a definitive and self-validating confirmation of the structure of this compound.

Caption: Workflow for the integrated spectral analysis of a chemical compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 5, 2026, from [Link]

-

PubChem. (2017, August 31). Spectral Information in PubChem. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

Thermodynamic parameters of 2-isopropenylnaphthalene polymerization

An In-Depth Technical Guide to the Thermodynamic Parameters of 2-Isopropenylnaphthalene Polymerization

Introduction: The Thermodynamic Imperative in Polymer Synthesis

In the precise world of polymer science, the successful synthesis of a macromolecule is not merely a matter of selecting monomers and initiators. It is a nuanced interplay of kinetics and thermodynamics. For researchers and professionals in materials science and drug development, a deep understanding of the thermodynamic parameters governing polymerization is paramount. These parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—dictate the feasibility, spontaneity, and equilibrium position of a polymerization reaction. They are the fundamental principles that determine whether a polymer chain will grow, remain stable, or revert to its constituent monomers.

This guide focuses on the thermodynamic landscape of this compound (2-IPN) polymerization. As a substituted vinyl aromatic monomer, 2-IPN presents a fascinating case study in equilibrium polymerization, a phenomenon it shares with its well-known analogue, α-methylstyrene.[1][2] Understanding its thermodynamic profile is crucial for controlling the synthesis of poly(this compound), a polymer with unique thermal and optical properties, and for designing processes where controlled depolymerization may be a desired feature.

Theoretical Framework: The Energetics of Chain Growth

The polymerization of vinyl monomers is governed by the change in Gibbs free energy (ΔG), which represents the net driving force of the reaction. The relationship is elegantly described by the Gibbs equation:

ΔGp = ΔHp - TΔSp [2]

For polymerization to be thermodynamically favorable, ΔGp must be negative.[3] This equation balances two critical, often opposing, thermodynamic quantities: the enthalpy and entropy of polymerization.

Enthalpy of Polymerization (ΔHp)

The enthalpy change in addition polymerization is dominated by the conversion of a relatively weak carbon-carbon π-bond in the monomer to a more stable carbon-carbon σ-bond in the polymer backbone.[4][5] This bond transformation is an exothermic process, resulting in a negative ΔHp, which favors polymerization. For most vinyl monomers, this value is typically around -20 kcal/mol.[5] However, factors like steric hindrance between substituent groups on the polymer chain can introduce strain, making ΔHp less negative and thus less favorable.[2][6]

Entropy of Polymerization (ΔSp)

The entropy change reflects the change in randomness or disorder of the system. During polymerization, numerous independent monomer molecules are linked into a single, long polymer chain. This process leads to a significant loss of translational and rotational degrees of freedom.[4] Consequently, the entropy of polymerization (ΔSp) is almost always negative, a factor that thermodynamically opposes the polymerization process.[5]

The Ceiling Temperature (Tc): A Point of Equilibrium

The opposing nature of enthalpy (favors polymerization) and entropy (disfavors polymerization) gives rise to a critical concept: the ceiling temperature (Tc) . As temperature (T) increases, the unfavorable TΔSp term becomes more significant and eventually counterbalances the favorable ΔHp term. The ceiling temperature is the specific temperature at which the Gibbs free energy change is zero (ΔGp = 0), and the rates of polymerization (propagation) and depolymerization become equal.[2][4]

This concept, first explained thermodynamically by Dainton and Ivin, signifies that above Tc, depolymerization is favored, and high molecular weight polymer cannot be formed.[2] The relationship is defined as:

Tc = ΔHp / (ΔSp + Rln[M]e) [3][7]

where R is the ideal gas constant and [M]e is the equilibrium monomer concentration. For monomers like 2-IPN, which have relatively low ceiling temperatures due to steric hindrance, this equilibrium is a dominant feature of their polymerization behavior.[1][2]

Thermodynamic Profile of this compound (2-IPN)

This compound is an isopropenyl aryl monomer that, like all such monomers, undergoes equilibrium polymerization except at very low temperatures.[1] Its bulky naphthalene group and the methyl group on the same vinyl carbon create significant steric strain in the resulting polymer chain, making the reverse reaction—depolymerization—highly accessible.

A key study by Cunningham and Colvin on the anionic polymerization of 2-IPN in a toluene solvent provided the definitive thermodynamic parameters for this system.[1]

| Thermodynamic Parameter | Value | Notes |

| Enthalpy (ΔHp) | -9.0 kcal/mol | Determined from equilibrium monomer concentration studies in toluene.[1] |

| Entropy (ΔSp) | -29.9 cal/(mol·K) | Calculated from the same equilibrium studies.[1] |

| Ceiling Temperature (Tc) | 69 °C | This is the 'absolute' Tc for the neat (bulk) monomer, extrapolated from data in toluene. Above this temperature, 2-IPN cannot be polymerized to a high molecular weight polymer.[1] |

Comparative Analysis with α-Methylstyrene

The influence of 2-IPN's structure becomes clear when compared to α-methylstyrene, which has a phenyl group instead of a naphthalene group.

| Monomer | ΔHp (kcal/mol) | ΔSp (cal/mol·K) | Absolute Tc (°C) |

| This compound | -9.0[1] | -29.9[1] | 69[1] |

| α-Methylstyrene | -11.4 (in cyclohexane)[1] | -39.0 (in cyclohexane)[1] | 54 (calculated from data in[1]) |

The less negative enthalpy of 2-IPN compared to α-methylstyrene suggests greater steric strain in the poly(2-IPN) chain due to the larger naphthalene substituent. Interestingly, this leads to a higher absolute ceiling temperature for 2-IPN, indicating that the entropic penalty for its polymerization is also less severe.[1] This highlights the subtle balance between enthalpic and entropic factors dictated by monomer structure.

Experimental Determination of Thermodynamic Parameters

Accurate determination of ΔHp and ΔSp requires meticulous experimental work. The two primary methodologies are equilibrium monomer concentration measurements and direct calorimetric studies.

Methodology 1: Equilibrium Monomer Concentration Measurement

This classic method relies on the thermodynamic relationship between temperature and the equilibrium monomer concentration, [M]e. By rearranging the ceiling temperature equation, we get the van't Hoff equation for polymerization:

ln[M]e = ΔHp / (RT) - ΔSp / R

A plot of ln[M]e versus 1/T yields a straight line with a slope of ΔHp/R and an intercept of -ΔSp/R, from which the thermodynamic parameters can be calculated.

The following protocol is based on the authoritative work of Cunningham and Colvin for the anionic polymerization of 2-IPN.[1]

-

Monomer and Solvent Purification:

-

Causality: Anionic polymerization involves highly reactive carbanionic species that are readily terminated by protic impurities like water or alcohols. Therefore, extreme purity is essential for achieving controlled polymerization and reaching a true equilibrium.

-

Procedure: Distill the 2-IPN monomer under vacuum. Prepare a solution of the purified monomer in an appropriate solvent (e.g., toluene) and pass it through a column of activated silica gel under a nitrogen atmosphere to remove trace impurities.[1] Analyze the final monomer concentration via vapor phase chromatography (VPC).[1]

-

-

Polymerization Setup and Initiation:

-

Causality: To prevent contamination by air or moisture, all operations must be performed under an inert atmosphere.

-

Procedure: Syringe the purified monomer solution into screw-capped bottles that have been dried and flushed with nitrogen.[1] Scavenge remaining impurities by titrating the solution with a few drops of an organolithium initiator (e.g., sec-butyllithium) until a faint color persists.[1] Add the calculated amount of initiator to begin the polymerization. A low ratio of a polar modifier like diethyl ether can be added to accelerate the reaction towards equilibrium without significantly altering the equilibrium position itself.[1]

-

-

Equilibration:

-

Causality: The system must be given sufficient time at a constant, controlled temperature to allow the propagation and depropagation reactions to reach a steady state where the monomer concentration is no longer changing.

-

Procedure: Place the sealed reaction vessels in a constant-temperature bath for an extended period (e.g., >18 hours) to ensure equilibrium is reached. Repeat this process for several different temperatures.

-

-

Quantification of Equilibrium Monomer Concentration ([M]e):

-

Causality: Accurate measurement of the remaining monomer at equilibrium is the critical data point for this method.

-

Procedure: After equilibration, terminate the polymerization by adding a quenching agent (e.g., methanol). Analyze the concentration of the unreacted 2-IPN in the solution using a calibrated vapor phase chromatograph (VPC).[1]

-

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. Ceiling temperature - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2-Isopropenylnaphthalene in Common Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-isopropenylnaphthalene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a robust understanding of how this compound behaves in various common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages established chemical principles and data from structurally analogous compounds to provide reliable predictions and a framework for empirical determination.

Introduction: Understanding the Physicochemical Profile of this compound

This compound is an aromatic hydrocarbon characterized by a naphthalene core substituted with an isopropenyl group. Its molecular structure is predominantly non-polar due to the large, conjugated aromatic ring system and the hydrocarbon nature of the isopropenyl substituent. This inherent non-polarity is the primary determinant of its solubility behavior, governing its interactions with various solvents. The principle of "like dissolves like" is central to understanding its solubility profile; polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[1][2][3] Stronger solute-solvent attractions lead to greater solubility.[2][4]

The solubility of a compound is a critical parameter in a multitude of scientific applications, including:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification: Selecting appropriate solvents for techniques like recrystallization and chromatography.

-

Pharmaceutical Formulation: Determining suitable delivery vehicles and understanding bioavailability.

-

Material Science: Developing new materials with desired properties.

Given the molecular structure of this compound, it is anticipated to exhibit high solubility in non-polar and weakly polar organic solvents and poor solubility in highly polar solvents like water.

Predicted Solubility Profile of this compound

In the absence of extensive published experimental data for this compound, we can predict its solubility based on its non-polar, aromatic structure. The large naphthalene moiety and the hydrocarbon isopropenyl group result in a molecule dominated by London dispersion forces, which are weak intermolecular interactions.[1] For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

The following table provides an estimated qualitative and semi-quantitative solubility profile of this compound in a range of common organic solvents, categorized by their polarity. These estimations are informed by the behavior of structurally similar non-polar aromatic compounds like naphthalene.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature (approx. 25°C)

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale for Prediction |

| n-Hexane | Non-polar Aliphatic | Very High | "Like dissolves like"; both solute and solvent are non-polar hydrocarbons, leading to favorable dispersion force interactions.[5][6][7] |

| Toluene | Non-polar Aromatic | Very High | The aromatic nature of toluene facilitates strong π-π stacking interactions with the naphthalene rings of the solute.[8] |

| Diethyl Ether | Weakly Polar | High | The non-polar ethyl groups and the molecule's overall low polarity make it a good solvent for non-polar compounds. |

| Chloroform | Weakly Polar | High | While having a dipole moment, chloroform is an effective solvent for many non-polar organic compounds.[9] |

| Acetone | Polar Aprotic | Moderate | Acetone possesses a significant dipole but also has non-polar methyl groups, allowing it to dissolve a range of substances.[9] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. |

| Ethanol | Polar Protic | Low to Moderate | The polar hydroxyl group and hydrogen bonding capabilities of ethanol are less favorable for solvating a non-polar hydrocarbon.[10][11] |

| Methanol | Polar Protic | Low | As a highly polar protic solvent, methanol's strong hydrogen bonding network is not easily disrupted by the non-polar solute.[12][13] |

| Water | Polar Protic | Very Low / Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for non-polar hydrocarbons.[14][15] |

The Science Behind Solubility: A Deeper Dive

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS).[16] For a substance to dissolve, the overall Gibbs free energy of the system must decrease.

-

Enthalpy of Solution (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. In the case of this compound, dissolving in a non-polar solvent like hexane involves breaking weak van der Waals forces between solute molecules and between solvent molecules, and forming similar new forces between the solute and solvent. This results in a small enthalpy change. Conversely, dissolving in a polar solvent like water would require a large amount of energy to break the strong hydrogen bonds between water molecules, with little energy regained from the weak interactions with the non-polar solute, making the process energetically unfavorable.[17]

-

Entropy of Solution (TΔS): Dissolution generally leads to an increase in the disorder of the system (positive ΔS), which favors the dissolving process.[16]

The interplay between these factors is visually represented in the following workflow.

Caption: Thermodynamic factors influencing the solubility of a non-polar solute.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The following protocol describes the gravimetric "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid compound in an organic solvent.[18][19]

Objective

To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials

-

This compound (high purity)

-

High-purity organic solvents (e.g., hexane, toluene, acetone, ethanol)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated thermometer

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Glass syringes

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: a. Pre-weigh and label several glass vials for each solvent to be tested. b. Add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial. c. Add an excess amount of this compound to each vial. A visible excess of undissolved solid must remain at equilibrium to ensure saturation. d. Securely cap the vials to prevent solvent evaporation.

-